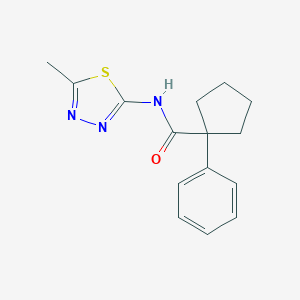
3-(4-methoxyphenyl)-N-(5-methylpyridin-2-yl)propanamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-(4-methoxyphenyl)-N-(5-methylpyridin-2-yl)propanamide, also known as MPMP, is a chemical compound that belongs to the class of N-acylpyridines. It has gained significant attention from the scientific community due to its potential applications in various fields, including medicinal chemistry, drug discovery, and neuroscience.
Mecanismo De Acción
The exact mechanism of action of 3-(4-methoxyphenyl)-N-(5-methylpyridin-2-yl)propanamide is not fully understood. However, it is believed to exert its effects through the modulation of the endocannabinoid system, which plays a crucial role in pain perception, inflammation, and neuroprotection. 3-(4-methoxyphenyl)-N-(5-methylpyridin-2-yl)propanamide has been shown to increase the levels of the endocannabinoid anandamide, which is known to have analgesic and anti-inflammatory properties.
Biochemical and Physiological Effects
3-(4-methoxyphenyl)-N-(5-methylpyridin-2-yl)propanamide has been shown to exhibit potent analgesic and anti-inflammatory effects in animal models. It has also been shown to improve cognitive function and reduce neuroinflammation in models of neurodegenerative disease. Additionally, 3-(4-methoxyphenyl)-N-(5-methylpyridin-2-yl)propanamide has been shown to have a favorable safety profile, with no significant toxicity observed in animal studies.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the main advantages of using 3-(4-methoxyphenyl)-N-(5-methylpyridin-2-yl)propanamide in lab experiments is its potent analgesic and anti-inflammatory properties, which make it a valuable tool for studying pain and inflammation. Additionally, its ability to modulate the endocannabinoid system makes it a promising candidate for the development of new drugs for the treatment of neurodegenerative disorders.
However, one limitation of using 3-(4-methoxyphenyl)-N-(5-methylpyridin-2-yl)propanamide in lab experiments is its limited solubility in water, which can make it difficult to administer in certain experimental settings. Additionally, more research is needed to fully understand the mechanism of action of 3-(4-methoxyphenyl)-N-(5-methylpyridin-2-yl)propanamide and its potential side effects.
Direcciones Futuras
There are several potential future directions for research on 3-(4-methoxyphenyl)-N-(5-methylpyridin-2-yl)propanamide. One area of interest is the development of new drugs based on the structure of 3-(4-methoxyphenyl)-N-(5-methylpyridin-2-yl)propanamide for the treatment of pain and inflammation. Additionally, more research is needed to fully understand the mechanism of action of 3-(4-methoxyphenyl)-N-(5-methylpyridin-2-yl)propanamide and its potential applications in the treatment of neurodegenerative disorders. Finally, further studies are needed to investigate the safety and toxicity of 3-(4-methoxyphenyl)-N-(5-methylpyridin-2-yl)propanamide in humans.
Conclusion
In conclusion, 3-(4-methoxyphenyl)-N-(5-methylpyridin-2-yl)propanamide is a promising compound with potential applications in medicinal chemistry, drug discovery, and neuroscience. Its potent analgesic and anti-inflammatory properties, as well as its ability to modulate the endocannabinoid system, make it a valuable tool for studying pain, inflammation, and neurodegenerative disease. However, more research is needed to fully understand its mechanism of action and potential side effects, as well as its potential as a drug candidate.
Métodos De Síntesis
The synthesis of 3-(4-methoxyphenyl)-N-(5-methylpyridin-2-yl)propanamide involves the reaction of 4-methoxybenzoyl chloride with 5-methyl-2-pyridinecarboxamide in the presence of a base such as triethylamine. The resulting product is then purified using column chromatography.
Aplicaciones Científicas De Investigación
3-(4-methoxyphenyl)-N-(5-methylpyridin-2-yl)propanamide has been extensively studied for its potential applications in medicinal chemistry. It has been shown to exhibit potent analgesic and anti-inflammatory properties, making it a promising candidate for the development of new pain medications. Additionally, 3-(4-methoxyphenyl)-N-(5-methylpyridin-2-yl)propanamide has been investigated for its potential use in the treatment of neurodegenerative disorders such as Alzheimer's disease and Parkinson's disease.
Propiedades
Nombre del producto |
3-(4-methoxyphenyl)-N-(5-methylpyridin-2-yl)propanamide |
|---|---|
Fórmula molecular |
C16H18N2O2 |
Peso molecular |
270.33 g/mol |
Nombre IUPAC |
3-(4-methoxyphenyl)-N-(5-methylpyridin-2-yl)propanamide |
InChI |
InChI=1S/C16H18N2O2/c1-12-3-9-15(17-11-12)18-16(19)10-6-13-4-7-14(20-2)8-5-13/h3-5,7-9,11H,6,10H2,1-2H3,(H,17,18,19) |
Clave InChI |
DOFNUSUOGSVUQU-UHFFFAOYSA-N |
SMILES |
CC1=CN=C(C=C1)NC(=O)CCC2=CC=C(C=C2)OC |
SMILES canónico |
CC1=CN=C(C=C1)NC(=O)CCC2=CC=C(C=C2)OC |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.






![4-cyano-N-[4-(trifluoromethoxy)phenyl]benzenesulfonamide](/img/structure/B263051.png)
![4-cyano-N-[3-(dimethylamino)propyl]benzenesulfonamide](/img/structure/B263053.png)
![2,4-dichloro-N-[2-(2-thienyl)ethyl]benzamide](/img/structure/B263056.png)

![3-fluoro-N-[4-(trifluoromethoxy)phenyl]benzenesulfonamide](/img/structure/B263062.png)
![N-[4-(dimethylamino)phenyl]-2,4-difluorobenzenesulfonamide](/img/structure/B263068.png)

![N-[4-(diethylamino)phenyl]-2,4-difluorobenzenesulfonamide](/img/structure/B263070.png)

![Methyl 2-({[3-(trifluoromethyl)phenyl]sulfonyl}amino)benzoate](/img/structure/B263077.png)
